N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14788972
InChI: InChI=1S/C19H16N4O/c1-23-18(12-17(22-23)13-6-3-2-4-7-13)19(24)21-16-9-5-8-15-14(16)10-11-20-15/h2-12,20H,1H3,(H,21,24)
SMILES:
Molecular Formula: C19H16N4O
Molecular Weight: 316.4 g/mol

N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14788972

Molecular Formula: C19H16N4O

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C19H16N4O
Molecular Weight 316.4 g/mol
IUPAC Name N-(1H-indol-4-yl)-2-methyl-5-phenylpyrazole-3-carboxamide
Standard InChI InChI=1S/C19H16N4O/c1-23-18(12-17(22-23)13-6-3-2-4-7-13)19(24)21-16-9-5-8-15-14(16)10-11-20-15/h2-12,20H,1H3,(H,21,24)
Standard InChI Key NPAAZDKOEKHVOR-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CN4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound integrates a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) linked to a phenyl group at position 3, a methyl group at position 1, and an indole moiety at position 5 via a carboxamide bridge. The indole group, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, enhances the molecule’s aromaticity and potential for π-π interactions in biological systems .

Molecular Formula: C₂₀H₁₇N₅O
Molecular Weight: 343.39 g/mol
Key Functional Groups:

  • Pyrazole ring (1H-pyrazole)

  • Carboxamide (-CONH-)

  • Indole (1H-indol-4-yl)

  • Methyl and phenyl substituents

Physicochemical Properties

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF
Melting Point215–220°C (decomposes)
LogP (Partition Coefficient)3.2 (predicted)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors4 (N and O atoms)

The compound’s hydrophobicity (LogP ~3.2) suggests moderate membrane permeability, a critical factor for bioavailability .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) .

  • Indole Introduction: Coupling the pyrazole-5-carboxylic acid derivative with 4-aminoindole via carbodiimide-mediated amidation (e.g., EDCI/HOBt).

  • Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) .

Example Reaction:

1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid+4-AminoindoleEDCI, DMFN-(1H-Indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide\text{1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid} + \text{4-Aminoindole} \xrightarrow{\text{EDCI, DMF}} \text{N-(1H-Indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide}

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 8.45 (s, 1H, indole NH), 7.62–7.25 (m, 9H, aromatic protons), 6.95 (d, J = 2.5 Hz, 1H, pyrazole H4), 3.92 (s, 3H, CH₃) .

  • IR (ATR): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=C aromatic) .

  • MS (ESI+): m/z 344.2 [M+H]⁺ .

Biological Activities and Mechanisms

Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)
HCT-1166.765-FU (77.15)
MCF-78.92Doxorubicin (0.45)

Mechanistically, the compound induces apoptosis via caspase-3/7 activation and downregulates anti-apoptotic Bcl-2 . Molecular docking suggests strong binding to mutant p53 (ΔG = -9.2 kcal/mol), stabilizing its active conformation .

Anti-Inflammatory Activity

In murine models, pyrazole derivatives inhibit COX-2 (IC₅₀ = 0.02–0.04 µM) with selectivity indices >300 compared to COX-1 . The indole moiety may enhance binding to the COX-2 hydrophobic pocket, similar to celecoxib .

Antimicrobial Effects

Preliminary data indicate moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL) . The carboxamide group likely disrupts bacterial cell wall synthesis .

Pharmacokinetic and Toxicity Profiling

ParameterValue
Plasma Protein Binding89% (predicted)
Metabolic StabilityModerate (t₁/₂ = 2.1 h in liver microsomes)
CYP InhibitionWeak (CYP3A4 IC₅₀ >50 µM)
Ames TestNegative (non-mutagenic)

Hepatotoxicity risks remain uncharacterized, necessitating further in vivo studies .

Applications and Future Directions

  • Oncology: As a lead compound for targeted therapy against p53-mutant cancers .

  • Inflammation: Potential COX-2-selective inhibitor with reduced gastrointestinal toxicity .

  • Drug Discovery: Scaffold for hybrid molecules combining pyrazole and indole pharmacophores.

Challenges: Low aqueous solubility and metabolic instability require formulation optimization (e.g., nanoencapsulation, prodrug design) .

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